Cannabivarin

Description

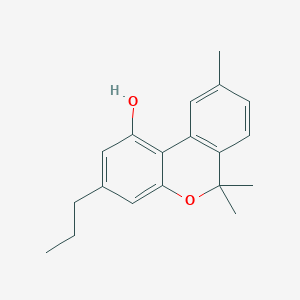

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTKBAIRFMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187421 | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-21-0 | |

| Record name | Cannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le cannabivarin peut être synthétisé par l'oxydation du tétrahydrothis compound . La voie synthétique implique l'utilisation de réactifs et de conditions spécifiques pour atteindre l'état d'oxydation souhaité.

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de la plante Cannabis sativa, suivie de processus de purification. Des techniques de pointe telles que la chromatographie en phase gazeuse et la chromatographie liquide haute performance sont utilisées pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le cannabivarin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées à l'aide de réactifs tels que le brome ou le chlore.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de cannabinol .

4. Applications de la recherche scientifique

Le this compound s'est avéré prometteur dans diverses applications de la recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour la quantification des cannabinoïdes.

Industrie : Utilisé dans le développement de produits et de produits pharmaceutiques à base de cannabinoïdes.

5. Mécanisme d'action

Le this compound exerce ses effets par l'interaction avec le système endocannabinoïde. Il a une faible affinité de liaison pour les récepteurs cannabinoïdes CB1 et CB2 . Le mécanisme d'action du composé est encore à l'étude, mais on pense qu'il module l'activité physiologique par le biais de voies impliquant le récepteur de l'enzyme de conversion de l'angiotensine 2 .

Composés similaires :

Cannabidiol : Un autre cannabinoïde non psychoactif aux avantages thérapeutiques potentiels.

Tétrahydrothis compound : Un analogue propylique du tétrahydrocannabinol aux propriétés pharmacologiques différentes.

Cannabinol : Un produit d'oxydation du tétrahydrocannabinol avec des effets psychoactifs légers.

Unicité : Le this compound est unique en raison de sa nature non psychoactive et de son interaction spécifique avec les récepteurs cannabinoïdes. Ses applications thérapeutiques potentielles et sa faible affinité de liaison pour les récepteurs CB1 et CB2 le distinguent des autres cannabinoïdes .

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that cannabivarin may exhibit anti-inflammatory effects similar to those of other cannabinoids. In vitro studies have demonstrated that CBV can modulate inflammatory responses by interacting with cannabinoid receptors, particularly CB2 receptors, which are known to play a significant role in mediating inflammation .

Case Study:

A study involving animal models showed that CBV administration led to a reduction in inflammation markers, suggesting its potential as a treatment for inflammatory diseases such as arthritis .

Metabolic Regulation

This compound has been linked to metabolic regulation, particularly in managing obesity and type 2 diabetes. Research indicates that CBV can decrease appetite and increase energy expenditure, making it a candidate for weight management therapies .

Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Effect of this compound | Study Reference |

|---|---|---|

| Appetite | Decreased | |

| Energy Expenditure | Increased | |

| Fasting Plasma Glucose | Decreased | |

| β-cell Function | Improved |

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits. It has been shown to reduce neuroinflammation and protect neuronal cells from damage, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis .

Case Study:

In rodent models of neurodegeneration, CBV treatment resulted in improved cognitive function and reduced markers of neuroinflammation .

Pain Management

This compound's interaction with cannabinoid receptors suggests its potential role in pain management. Preliminary studies indicate that CBV can modulate pain pathways, offering an alternative to traditional analgesics .

Data Table: this compound's Efficacy in Pain Models

| Pain Model | This compound Effect | Study Reference |

|---|---|---|

| Inflammatory Pain | Reduced pain response | |

| Neuropathic Pain | Decreased hyperalgesia |

Psychotropic Effects

Unlike THC, this compound does not produce psychoactive effects, making it a safer alternative for patients who may be sensitive to the psychotropic properties of cannabinoids. This characteristic enhances its appeal for therapeutic use in populations such as the elderly or those with a history of substance abuse .

Nutritional Applications

This compound's potential role in nutrition is also being explored. Its effects on appetite regulation could make it useful in dietary supplements aimed at weight loss or metabolic health improvement .

Case Study:

Clinical trials assessing the impact of CBV on appetite and weight management are ongoing, with preliminary results indicating promising outcomes for individuals with obesity .

Mécanisme D'action

Cannabivarin exerts its effects through interaction with the endocannabinoid system. It has a low binding affinity to cannabinoid receptors CB1 and CB2 . The compound’s mechanism of action is still under investigation, but it is believed to modulate physiological activity through pathways involving the angiotensin-converting enzyme 2 receptor .

Comparaison Avec Des Composés Similaires

Cannabidiol: Another non-psychoactive cannabinoid with potential therapeutic benefits.

Tetrahydrocannabivarin: A propyl analog of tetrahydrocannabinol with different pharmacological properties.

Cannabinol: An oxidation product of tetrahydrocannabinol with mild psychoactive effects.

Uniqueness: this compound is unique due to its non-psychoactive nature and its specific interaction with cannabinoid receptors. Its potential therapeutic applications and low binding affinity to CB1 and CB2 receptors distinguish it from other cannabinoids .

Activité Biologique

Cannabivarin (CBV) is a lesser-known cannabinoid derived from the cannabis plant, specifically from the Cannabis sativa species. While research on CBV is still emerging, it has garnered attention due to its potential therapeutic effects and unique biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to tetrahydrocannabinol (THC) and cannabidiol (CBD), but it exhibits distinct pharmacological properties. CBV is primarily found in cannabis strains that are low in THC and CBD, making it a candidate for studies focusing on the effects of cannabinoids without the psychoactive properties associated with THC.

Receptor Interaction

This compound interacts with the endocannabinoid system (ECS), particularly with cannabinoid receptors CB1 and CB2. Research indicates that CBV may act as a partial agonist at CB2 receptors while exhibiting antagonistic properties at CB1 receptors. This dual action suggests that CBV could modulate the effects of other cannabinoids, particularly in inflammatory and neuroprotective contexts.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. A study published in Communications Biology demonstrated that certain cannabinoids, including CBV, exhibit activity against various pathogens, suggesting potential applications in treating infections .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that CBV's interaction with TRP channels (transient receptor potential channels) plays a significant role in its biological activity. Specifically, CBV has been shown to act as an agonist at TRPA1 channels, which are involved in pain perception and inflammatory responses .

Data Table: Summary of this compound's Biological Activities

Q & A

Q. How do structural modifications (e.g., alkyl side chains) influence CBV’s activity compared to analogs like CBDV or THCV?

- Methodological Answer : Synthesize analogs via side-chain elongation (e.g., propyl to pentyl) and test in receptor-specific assays. QSAR modeling can correlate structural features (e.g., logP, polar surface area) with TRP channel modulation. Compare in vivo bioavailability using Caco-2 cell permeability assays .

Key Considerations for Methodological Rigor

- Data Contradictions : Address variability via multi-lab replication and transparent reporting of negative results .

- Regulatory Compliance : Verify CBV’s Schedule I status exemptions using batch-specific certificates (Δ9-THC ≤0.3%) .

- Ethical Approval : For in vivo work, adhere to ARRIVE guidelines and institutional animal care protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.